

# An In-depth Technical Guide on PSB-1434 Related Compounds and Analogs

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## Compound of Interest

Compound Name: PSB-1434

Cat. No.: B12362949

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A critical reassessment of the target and activity of **PSB-1434** has revealed that the compound designated **PSB-1434**, with CAS number 1619884-65-9, is not a P2Y<sub>12</sub> receptor antagonist but rather a selective monoamine oxidase B (MAO-B) inhibitor. This guide will therefore pivot to address the factual identity of **PSB-1434** and provide a technical overview based on available information for this class of compounds.

## Executive Summary

Initial inquiries into "**PSB-1434**" as a P2Y<sub>12</sub> receptor antagonist for an audience of researchers and drug development professionals revealed a significant discrepancy. Chemical supplier databases and safety data sheets identify the compound with CAS number 1619884-65-9 and the chemical formula C<sub>14</sub>H<sub>9</sub>F<sub>2</sub>N<sub>3</sub>O as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, a selective and competitive monoamine oxidase B (MAO-B) inhibitor. An extensive search of scientific and patent literature did not yield any evidence of this compound or its close analogs being investigated as P2Y<sub>12</sub> receptor antagonists.

This guide will proceed to detail the known information about N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide as a MAO-B inhibitor, including its chemical structure and potential relevance in neuroscience research, a field where MAO-B inhibitors are of significant interest for the treatment of neurodegenerative diseases like Parkinson's disease.

## Chemical Structure and Properties of PSB-1434

Systematic Name: N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide

CAS Number: 1619884-65-9

Molecular Formula: C<sub>14</sub>H<sub>9</sub>F<sub>2</sub>N<sub>3</sub>O

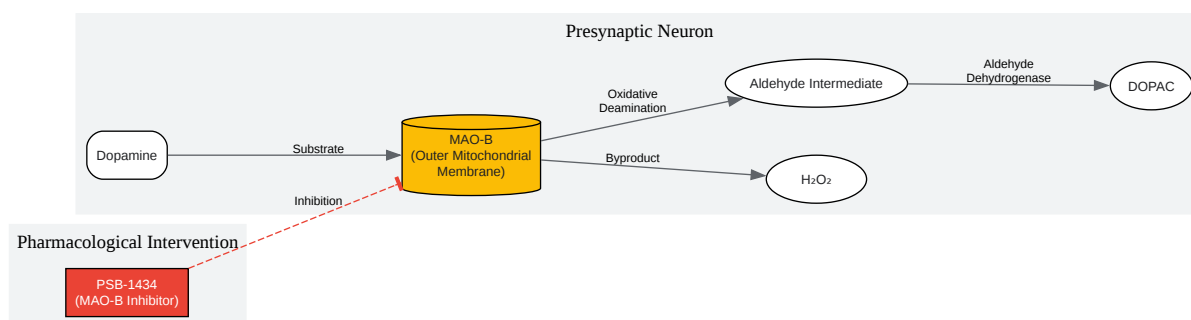
Molecular Weight: 273.24 g/mol

Chemical Structure:

Caption: Chemical structure of **PSB-1434** (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide).

## Signaling Pathway of Monoamine Oxidase B (MAO-B)

MAO-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine. It is located on the outer mitochondrial membrane in various tissues, with high concentrations in the brain. The primary function of MAO-B is the oxidative deamination of biogenic and xenobiotic amines.



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Caption: Simplified signaling pathway of MAO-B and the inhibitory action of **PSB-1434**.

## Experimental Protocols

While specific experimental data for **PSB-1434** is not readily available in the peer-reviewed literature, the following are standard protocols used to evaluate MAO-B inhibitors.

### MAO-B Inhibition Assay (In Vitro)

This assay determines the potency of a compound to inhibit MAO-B activity.

Objective: To determine the IC<sub>50</sub> value of a test compound against human recombinant MAO-B.

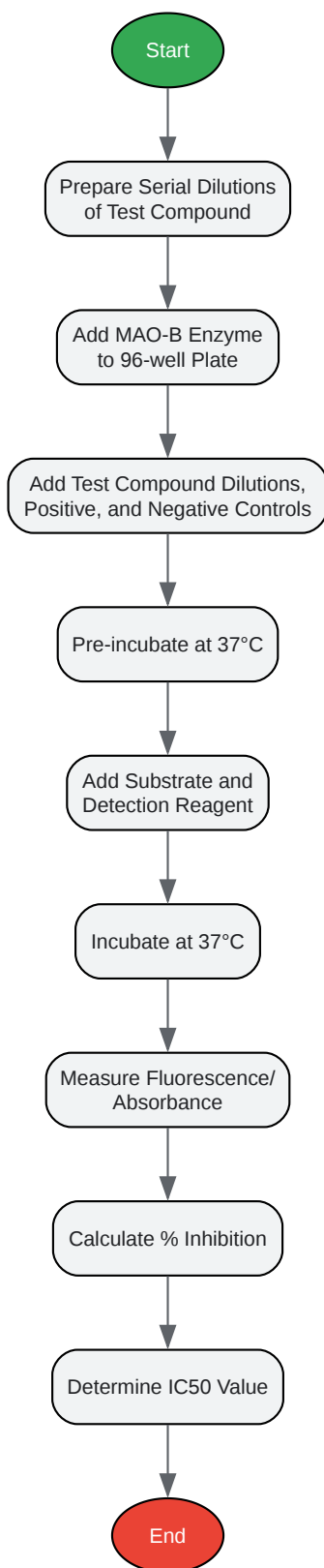
Materials:

- Human recombinant MAO-B enzyme
- MAO-B substrate (e.g., benzylamine or phenylethylamine)
- Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or colorimetric detection system)
- Test compound (**PSB-1434**)
- Phosphate buffer (pH 7.4)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound in phosphate buffer.
- In a 96-well plate, add the MAO-B enzyme to each well.
- Add the different concentrations of the test compound to the wells. Include a positive control (a known MAO-B inhibitor, e.g., selegiline) and a negative control (vehicle).
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

- Initiate the reaction by adding the MAO-B substrate and the detection reagent (e.g., Amplex® Red and horseradish peroxidase).
- Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
- Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Experimental workflow for an in vitro MAO-B inhibition assay.

## Quantitative Data

As there is no published scientific literature detailing the biological evaluation of **PSB-1434**, a table of quantitative data (e.g., IC50, Ki) cannot be provided at this time. Commercial suppliers list the compound as a selective MAO-B inhibitor, but do not provide specific activity values.

## Conclusion and Future Directions

The compound designated as **PSB-1434** (CAS 1619884-65-9) is identified as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, a putative selective MAO-B inhibitor. There is no evidence in the scientific literature to support its role as a P2Y12 receptor antagonist. Therefore, the initial premise of this technical guide has been revised to reflect the correct biological target.

For researchers in the field of neuropharmacology, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide may represent a research tool for studying the role of MAO-B in the central nervous system. Future studies would be required to:

- Confirm its MAO-B inhibitory activity and determine its potency and selectivity profile against MAO-A.
- Evaluate its pharmacokinetic properties to assess its potential for in vivo studies.
- Investigate its efficacy in animal models of neurodegenerative diseases.

For professionals in drug development focused on antithrombotic agents, this compound is not a relevant lead for P2Y12 receptor antagonism. Research in that area should continue to focus on established scaffolds for P2Y12 inhibitors.

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